molecular formula C5H8O5 B1206276 L-Arabinono-1,4-lactone CAS No. 51532-86-6

L-Arabinono-1,4-lactone

Cat. No. B1206276
CAS RN: 51532-86-6
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-YVZJFKFKSA-N
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Description

L-Arabinono-1,4-lactone is an arabinono-1,4-lactone, functionally related to L-arabinonic acid, and an enantiomer of D-arabinono-1,4-lactone . It is also known as L-arabino-1,4-lactone or L-arabonolactone.

Scientific Research Applications

Fungal Growth and Pathogenicity

Field

Mycology

Application

L-Arabinono-1,4-lactone is used in the study of fungal growth, conidiogenesis, and pathogenicity, particularly in the fungus Magnaporthe oryzae .

Methods

The study involved the identification of a D-arabinono-1,4-lactone oxidase (ALO) domain-containing protein, MoAlo1, which was found to be localized to mitochondria .

Results

Disruption of MoALO1 exhibited defects in vegetative growth as well as conidiogenesis. The mutant was found to be more sensitive to exogenous H2O2. Additionally, the pathogenicity of conidia in the mutant was reduced deeply in rice .

Tolerance to Oxidative Stress and Aluminum Toxicity

Field

Plant Molecular Biology

Application

Overexpression of the yeast D-arabinono-1,4-lactone oxidase (ALO) gene in transgenic tobacco plants promotes synthesis of AsA and oxalate in leaves, enhancing tolerance against oxidative stress and aluminum toxicity .

Methods

The yeast D-arabinono-1,4-lactone oxidase (ALO) gene was overexpressed in transgenic tobacco plants .

Results

Overexpression of ALO promoted synthesis of AsA and oxalate in leaves, but did not affect oxalate level in roots. Transgenic plants maintained higher levels of AsA, glutathione, maximal photochemical efficiency (Fv/Fm) and the actual PSII efficiency (ΦPSII) of photosystem II (PSII), and non-photochemical quenching (NPQ), and accumulated less H2O2 and malondialdehyde (MDA) in leaves in response to oxidative stress .

Vitamin C Biosynthesis

Field

Biochemistry

Application

D-Arabino-1,4-lactone is used as a substrate to identify, differentiate and characterize stereospecific arabino-1,4-lactone oxidase(s)/arabinonolactone oxidase(s) (LdALO) involved in vitamin C biosynthesis .

Methods

D-Arabino-1,4-lactone is used as a precursor for the biosynthesis of erythroascorbate .

Results

The specific properties and physiological functions of EASC remain poorly understood .

Antileishmanial Drug Design

Field

Pharmacology

Application

Arabinono-1,4-lactone oxidase enzyme from Leishmania donovani (LdALO), which catalyzes the last step of the ascorbate biosynthesis pathway, has been considered as a potential target for antileishmanial drugs design .

Methods

The study involved the use of suramin to block the activity of Arabinono-1,4-lactone oxidase .

Results

The specific results of this study are not provided in the source .

Synthesis of 2-Keto-3-Deoxy-D-Xylonate and 2-Keto-3-Deoxy-L-Arabinonate

Field

Organic Chemistry

Application

L-Arabinono-1,4-lactone is used in the practical syntheses of 2-keto-3-deoxy-D-xylonate (D-KDX) and 2-keto-3-deoxy-L-arabinonate (L-KDA). These compounds are used as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose .

Methods

The synthesis involves the reaction of the anion of ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxy phosphoryl) acetate with enantiopure glyceraldehyde acetonide, followed by global deprotection of the resultant O-silyl-enol esters .

Results

The specific results of this synthesis are not provided in the source .

Antioxidant Synthesis in Transgenic Tobacco Plants

Field

Plant Biotechnology

Application

The yeast D-arabinono-1,4-lactone oxidase (ALO) gene was overexpressed in transgenic tobacco plants to enhance Ascorbic Acid (AsA) synthesis and increase tolerance against oxidative stress and Aluminum toxicity .

properties

IUPAC Name

(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-YVZJFKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313501
Record name L-Arabinono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arabinono-1,4-lactone

CAS RN

51532-86-6
Record name L-Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51532-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arabino-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051532866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arabinono-1,4-lactone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
60
Citations
WK Huh, ST Kim, KS Yang, YJ Seok… - European Journal of …, 1994 - Wiley Online Library
D‐Erythroascorbic acid was detected from the cell extracts of a dimorphic fungus, Candida albicans. Its concentration in yeast cells grown at 25 C was estimated to be about 0.45 μmol/…
Number of citations: 95 febs.onlinelibrary.wiley.com
I Isaac, G Aizel, I Stasik, A Wadouachi, D Beaupere - Synlett, 1998 - thieme-connect.com
Treatment of unprotected pentitols and hexitols with RhH (PPh3) 4-benzalacetone system leads exclusively to glycono-1, 4-lactones in 60-96% yield. The literature records a number of …
Number of citations: 10 www.thieme-connect.com
K Schwabe, A Grossmann, B Fehrmann… - Carbohydrate …, 1978 - Elsevier
Since the studies of Levvy’*‘. it has been knoivn that, nlycosidases are inhibited by aldonoiactones. Bound to Sepharoses. the latter have been used for affinity chromatography of …
Number of citations: 6 www.sciencedirect.com
AJ Stewart, RM Evans, AC Weymouth-Wilson… - Tetrahedron …, 2002 - Elsevier
A practical synthesis of 2-deoxy-l-ribose from l-arabinose depends on the efficient reduction by iodide of a triflate α to a lactone. The X-ray crystal structure of 3,4-O-isopropylidene-l-…
Number of citations: 22 www.sciencedirect.com
M Sauer, P Branduardi, M Valli… - Applied and …, 2004 - Am Soc Microbiol
Yeasts do not possess an endogenous biochemical pathway for the synthesis of vitamin C. However, incubated with l-galactose, l-galactono-1,4-lactone, or l-gulono-1,4-lactone …
Number of citations: 125 journals.asm.org
KH UEBERSCHÄR… - European Journal of …, 1974 - Wiley Online Library
1 β‐d‐Galactopyranose has been shown by specificity studies and by gas‐liquid chromatographic investigations to be the substrate of the d‐galactose dehydrogenases from …
Number of citations: 23 febs.onlinelibrary.wiley.com
SIMAA Siddique - 2014 - search.proquest.com
Vitamin C (ascorbate, AsA) is essential for plant and animal health. We cannot synthesize AsA on our own and therefore we must consume it from fruits and vegetables. Ascorbate plays …
Number of citations: 0 search.proquest.com
S Watanabe, K Yoshiwara, R Matsubara… - Biochemical and …, 2022 - Elsevier
l-Arabinose 1-dehydrogenase (AraDH) catalyzes the NAD(P) + -dependent oxidation of l-arabinose to L-arabinono-1,4-lactone in the non-phosphorylative l-arabinose pathway, and is …
Number of citations: 4 www.sciencedirect.com
Y Zhou, H Zhao, T Wang, X Zhao, J Wang… - Frontiers in …, 2022 - frontiersin.org
Tuo-Min-Ding-Chuan decoction (TMDCT) is a Traditional Chinese Medicine (TCM) formula consisting of twelve herbs that can relieve the symptoms and treat allergic asthma. Yet, the …
Number of citations: 13 www.frontiersin.org
ME Hobbs, M Vetting, HJ Williams, T Narindoshvili… - Biochemistry, 2013 - ACS Publications
A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, of unknown function was determined to hydrolyze a series of sugar lactones: l-fucono-1,4-…
Number of citations: 24 pubs.acs.org

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